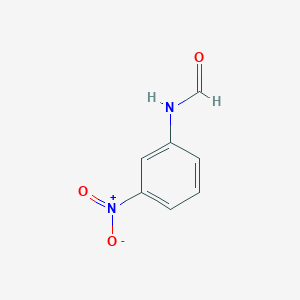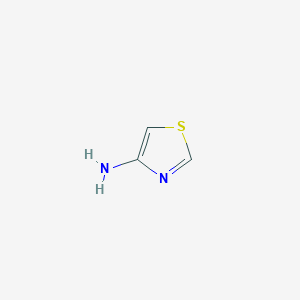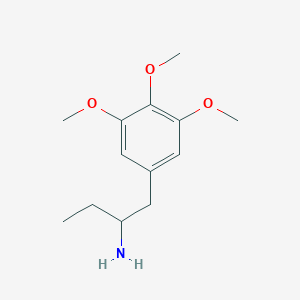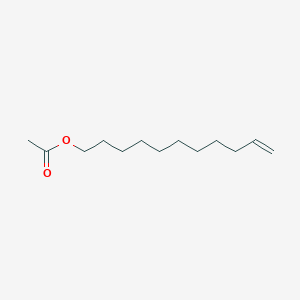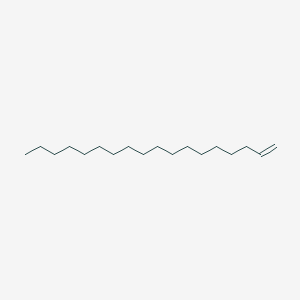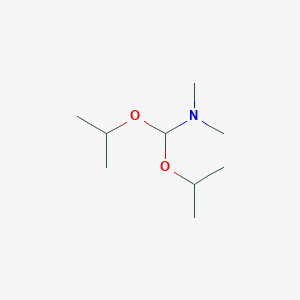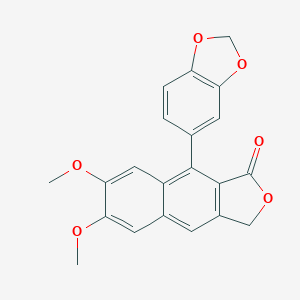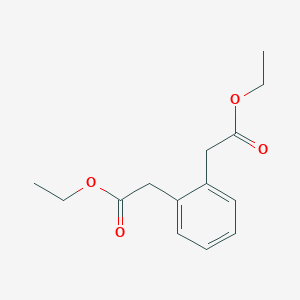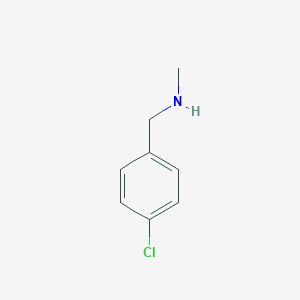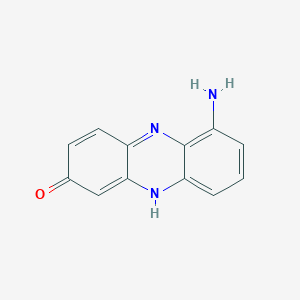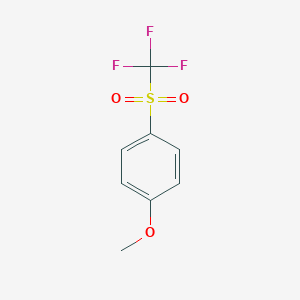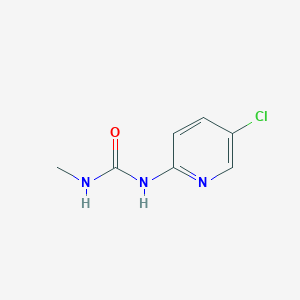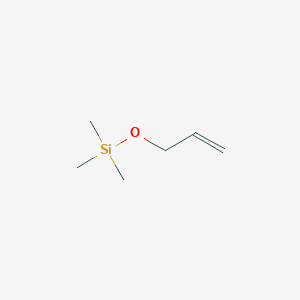![molecular formula C17H23NO B091609 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- CAS No. 19343-22-7](/img/structure/B91609.png)
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-, also known as NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. NAP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is not fully understood, but it is believed to act on a variety of targets in the body. 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to modulate the activity of a variety of enzymes and ion channels.
Efectos Bioquímicos Y Fisiológicos
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have a variety of biochemical and physiological effects. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is its relative ease of synthesis and availability. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been extensively studied and its effects are well characterized. However, one limitation of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is that it may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to its intended target.
Direcciones Futuras
There are many potential future directions for research on 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. For example, further studies could be carried out to elucidate the exact mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. Additionally, studies could be conducted to investigate the potential therapeutic applications of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in a variety of disease states. Finally, research could be carried out to develop more potent and selective 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- analogs that may have even greater therapeutic potential.
Métodos De Síntesis
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- can be synthesized using a variety of methods, including the reduction of 1-nitro-2-naphthol with sodium borohydride and the reaction of 2-naphthol with isopropylamine and formaldehyde. The synthesis of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been the subject of extensive scientific research due to its potential applications in a variety of fields. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
Número CAS |
19343-22-7 |
|---|---|
Nombre del producto |
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- |
Fórmula molecular |
C17H23NO |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO/c1-13(2)18-12-16(19)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
Clave InChI |
WHZVFNNTTPVXIX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O |
SMILES canónico |
CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O |
Sinónimos |
α-[(Isopropylamino)methyl]-1-naphthalene-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



